molecular formula C21H22ClNO3 B1613265 4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898761-75-6

4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Cat. No.: B1613265
CAS No.: 898761-75-6
M. Wt: 371.9 g/mol
InChI Key: NISADTRNAZOJOO-UHFFFAOYSA-N
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Description

4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benozphenone is a complex organic compound with the molecular formula C21H21ClFNO3 It is known for its unique structure, which includes a spirocyclic moiety and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone typically involves multiple steps. One common method includes the following steps:

    Formation of the Spirocyclic Moiety: The spirocyclic structure is formed by reacting a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate.

    Attachment of the Benzophenone Core: The spirocyclic intermediate is then reacted with a chlorinated benzophenone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core allow it to interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
  • 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Uniqueness

4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone is unique due to its specific substitution pattern and the presence of both a spirocyclic moiety and a benzophenone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISADTRNAZOJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643310
Record name (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-75-6
Record name (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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